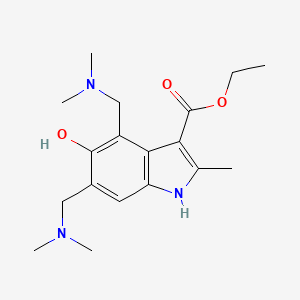
ethyl 4,6-bis(dimethylaminomethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-hydroxyindole with formaldehyde and dimethylamine, followed by esterification with ethyl chloroformate. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound also contains dimethylamino groups and is used as an antioxidant.
4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound has similar structural features and is used in the synthesis of polyimides
Biological Activity
Ethyl 4,6-bis(dimethylaminomethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, with CAS Number 88461-89-6, is a synthetic compound belonging to the indole family. Its unique structure, which includes multiple functional groups, positions it as a candidate for various biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H27N3O3, with a molecular weight of approximately 333.4 g/mol . The compound features a complex indole structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 88461-89-6 |
| Molecular Formula | C18H27N3O3 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate various biochemical pathways by interacting with enzymes or receptors involved in cellular processes. For instance, its potential as an antimicrobial and anticancer agent has been highlighted in several studies.
Antimicrobial Activity
This compound has shown promising results against various microbial strains. In vitro studies suggest that it exhibits significant inhibitory effects on bacterial growth, particularly against Gram-positive and Gram-negative bacteria. For example, it has been noted for its effectiveness against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics .
Anticancer Properties
In the context of cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression. Notably, studies have reported IC50 values indicating effective concentrations for inhibiting cancer cell proliferation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's ability to inhibit Acinetobacter baumannii FabG enzyme, which plays a crucial role in bacterial fatty acid biosynthesis . The inhibition was quantified with an IC50 value demonstrating its potential as a lead compound in antibiotic development.
- Anticancer Activity : Research conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the compound's ability to induce apoptosis via reactive oxygen species (ROS) generation .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other indole-based compounds known for their pharmacological properties:
Properties
CAS No. |
88461-89-6 |
|---|---|
Molecular Formula |
C18H27N3O3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-7-24-18(23)15-11(2)19-14-8-12(9-20(3)4)17(22)13(16(14)15)10-21(5)6/h8,19,22H,7,9-10H2,1-6H3 |
InChI Key |
YADWRJLASWKRET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















